molecular formula C21H23F2N3O4 B1662133 Acorafloxacin CAS No. 878592-87-1

Acorafloxacin

Cat. No. B1662133
M. Wt: 419.4 g/mol
InChI Key: VMKVDAAFMQKZJS-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acorafloxacin is a fluoroquinolone class antibacterial . It is a synthetic organic compound and its molecular formula is C21H23F2N3O4 . It is used to treat various infectious diseases .


Molecular Structure Analysis

The molecular structure of Acorafloxacin is available in various databases . The molecular formula of Acorafloxacin is C21H23F2N3O4 . The average mass is 419.422 Da and the monoisotopic mass is 419.165649 Da .

properties

IUPAC Name

7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O4/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKVDAAFMQKZJS-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236667
Record name Acorafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acorafloxacin

CAS RN

878592-87-1
Record name Acorafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878592-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acorafloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878592871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acorafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACORAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/070SV15RJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acorafloxacin
Reactant of Route 2
Reactant of Route 2
Acorafloxacin
Reactant of Route 3
Acorafloxacin
Reactant of Route 4
Acorafloxacin
Reactant of Route 5
Reactant of Route 5
Acorafloxacin
Reactant of Route 6
Acorafloxacin

Citations

For This Compound
12
Citations
CM Chao, TS Weng, YH Chen, CC Lai… - Expert Review of Anti …, 2022 - Taylor & Francis
ABSTRACT Objects This study compared the clinical efficacy and safety of anti-methicillin-resistant Staphylococcus aureus (MRSA) quinolones for treating acute bacterial skin and skin …
Number of citations: 3 www.tandfonline.com
Q Kong, W Pan, H Xu, Y Xue, B Guo… - Journal of Medicinal …, 2021 - ACS Publications
… In this study, based on the pyrimidoindole scaffold of GP-1 and the C-7 moiety of acorafloxacin, novel analogues with varied substitutions at multiple positions were designed and …
Number of citations: 7 pubs.acs.org
J Ruiz - Clinical microbiology reviews, 2019 - Am Soc Microbiol
While the description of resistance to quinolones is almost as old as these antimicrobial agents themselves, transferable mechanisms of quinolone resistance (TMQR) remained absent …
Number of citations: 86 journals.asm.org
R Herbert, M Caddick, T Somerville… - BMJ open …, 2022 - bmjophth.bmj.com
Topical fluoroquinolones (FQs) are an established treatment for suspected microbial keratitis. An increased FQ resistance in some classes of bacterial pathogens is a concern. Some …
Number of citations: 6 bmjophth.bmj.com
A Rusu, IA Lungu, OL Moldovan, C Tanase, G Hancu - Pharmaceutics, 2021 - mdpi.com
The evolution of the class of antibacterial quinolones includes the introduction in therapy of highly successful compounds. Although many representatives were withdrawn due to severe …
Number of citations: 29 www.mdpi.com
D Koulenti, E Xu, A Song, IY Sum Mok… - Microorganisms, 2020 - mdpi.com
Antimicrobial agents are currently the mainstay of treatment for bacterial infections worldwide. However, due to the increased use of antimicrobials in both human and animal medicine, …
Number of citations: 37 www.mdpi.com
F Cools, P Delputte, P Cos - FEMS Microbiology Reviews, 2021 - academic.oup.com
This review provides an overview of the most important novel treatment strategies against Streptococcus pneumoniae infections published over the past 10 years. The pneumococcus …
Number of citations: 13 academic.oup.com
World Health Organization - WHO Drug Information, 2015 - apps.who.int
Il est notifié que, conformément aux dispositions du paragraphe 7 de la Procédure à suivre en vue du choix de Dénominations communes internationales recommandées pour les …
Number of citations: 2 apps.who.int
LM Assis, M Nedeljković, A Dessen - Drug Resistance Updates, 2017 - Elsevier
Staphylococcus aureus is a major cause of bacterial infection in humans, and has been notoriously able to acquire resistance to a variety of antibiotics. An example is methicillin-…
Number of citations: 85 www.sciencedirect.com
A Dalhoff - Krankenhaushygiene up2date, 2017 - thieme-connect.com
In den vergangenen Jahren waren sowohl zunehmende Resistenzraten als auch das Auftreten neuer Resistenzmechanismen zu beobachten. Ein Vergleich der in den Jahren 2010 …
Number of citations: 0 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.